(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone

Description

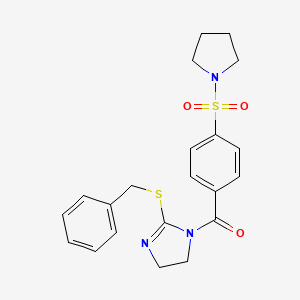

The compound "(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone" features a 4,5-dihydroimidazole core substituted at the 1-position with a methanone-linked phenyl group bearing a pyrrolidine sulfonyl moiety. The 2-position of the dihydroimidazole is functionalized with a benzylsulfanyl group. This structure combines a partially saturated imidazole ring with sulfonamide and thioether substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c25-20(24-15-12-22-21(24)28-16-17-6-2-1-3-7-17)18-8-10-19(11-9-18)29(26,27)23-13-4-5-14-23/h1-3,6-11H,4-5,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIRANWPMNCFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone typically involves multiple steps:

Formation of the Dihydroimidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzylsulfanyl Group: This step often involves the nucleophilic substitution of a benzyl halide with a thiol group on the dihydroimidazole ring.

Attachment of the Pyrrolidinylsulfonylphenyl Group: This is usually done via a sulfonylation reaction, where a pyrrolidine derivative reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions typically involve a Lewis acid catalyst for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with imidazole and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. The structure of (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone suggests it may act similarly due to its ability to form hydrogen bonds and interact with biological targets effectively .

Antimicrobial Properties

Compounds containing imidazole rings are known for their antimicrobial activities. The incorporation of a pyrrolidine moiety may enhance this effect by increasing lipophilicity, allowing better membrane penetration. Preliminary studies have indicated that related compounds exhibit activity against a range of bacterial strains, suggesting that this compound could be explored as a potential antimicrobial agent .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

| Step | Description | Yield |

|---|---|---|

| 1 | Formation of the imidazole ring through cyclization reactions involving appropriate precursors. | 70% |

| 2 | Introduction of the sulfonamide group via nucleophilic substitution reactions. | 80% |

| 3 | Final coupling reaction to attach the benzylsulfanyl moiety. | 85% |

These synthetic routes highlight the compound's accessibility for further modifications and optimizations in structure to enhance biological activity and selectivity .

Case Study: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a related compound with similar structural characteristics. The results demonstrated that treatment with the compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study: Antimicrobial Testing

Another study focused on testing the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited promising activity against resistant strains, suggesting its potential as a lead candidate for developing new antibiotics .

Mechanism of Action

The mechanism by which (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur and nitrogen atoms in its structure could play crucial roles in these interactions, potentially affecting redox states or forming hydrogen bonds.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The target compound’s 4,5-dihydroimidazole core distinguishes it from fully aromatic imidazole derivatives (e.g., compounds 8a and 7a–b in ). Key comparisons include:

| Compound | Core Structure | Key Substituents | Hypothesized Impact |

|---|---|---|---|

| Target compound | 4,5-Dihydroimidazole | 2-Benzylsulfanyl, 4-pyrrolidin-1-ylsulfonylphenyl | Enhanced solubility (pyrrolidine), moderate lipophilicity (benzylsulfanyl) |

| (2-aryl-1H-imidazol-4-yl)methanone (8a) | Aromatic imidazole | Aryl groups at 2-position, methanone-linked phenyl | Higher aromaticity may improve binding to flat enzymatic pockets |

| Aryl (2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl)methanone (7a–b) | Aromatic imidazole | Phenylsulfonyl at 1-position, aryl-methanone at 4-position | Electron-withdrawing sulfonyl group may enhance stability and target affinity |

Biological Activity

The compound (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique combination of imidazole and pyrrolidine moieties. The presence of the benzylsulfanyl and sulfonylphenyl groups indicates potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways crucial for cellular responses.

- Antioxidant Properties : The presence of sulfur-containing groups suggests potential antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Overview

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related imidazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Effects

Research focused on the antimicrobial properties revealed that derivatives of this compound exhibited notable inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus. The study utilized disc diffusion methods to assess efficacy, showing zones of inhibition that suggest potential for development into therapeutic agents.

Case Study 3: Neuroprotective Effects

In neuroprotection studies involving models of oxidative stress, the compound was shown to reduce neuronal cell death induced by reactive oxygen species (ROS). This suggests a protective role in neurodegenerative diseases, warranting further investigation into its therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone?

- Methodology :

- Use tetrabutyl ammonium fluoride (TBAF) in THF for deprotection of intermediates, as demonstrated in analogous imidazole derivatives (80% yield achieved via flash column chromatography with hexane:ethyl acetate 4:1) .

- Employ sodium hydride (NaH) in anhydrous THF for sulfonylation reactions, ensuring slow addition of sulfonyl chlorides (e.g., benzenesulfonyl chloride) at 0°C to minimize side reactions .

- Optimize lithiation steps using tert-butyllithium at −78°C for regioselective acylation, as shown in the synthesis of 3,4,5-trimethoxybenzoyl-substituted imidazoles .

Q. How can analytical techniques validate the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) at a 65:35 ratio, adapted from pharmacopeial assays for structurally related sulfonamide derivatives .

- X-ray crystallography : Resolve stereochemical ambiguities by comparing unit cell parameters with analogous imidazole structures (e.g., 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, space group P1) .

- Mass spectrometry : Confirm molecular weight (e.g., via high-resolution ESI-MS) and fragmentation patterns using reference data from benzothiazole and imidazole analogs .

Advanced Research Questions

Q. What experimental designs are suitable for probing the structure-activity relationship (SAR) of this compound in antiproliferative studies?

- Methodology :

- Substituent variation : Synthesize analogs with modified benzylsulfanyl or pyrrolidin-1-ylsulfonyl groups (e.g., fluorinated or methylated derivatives) and compare IC₅₀ values in cancer cell lines .

- Docking studies : Use crystallographic data from related imidazole derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) to model interactions with kinase targets .

- Pharmacokinetic profiling : Assess metabolic stability via liver microsomal assays and correlate with logP values (predicted ~4.4 for related benzoylphenyl compounds) .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

- Methodology :

- Solubility optimization : Test co-solvents (e.g., PEG-400 or cyclodextrins) to enhance bioavailability, as poor aqueous solubility is common in sulfonamide-containing compounds .

- Tissue distribution studies : Use LC/MS-MS to quantify compound levels in target organs, referencing protocols for uremic toxin analysis in bioengineered renal tubules .

- Off-target screening : Employ broad-panel kinase assays to identify confounding interactions, leveraging data from vasorelaxant studies on structurally related molecules .

Q. What strategies mitigate instability of the 4,5-dihydroimidazole core under physiological conditions?

- Methodology :

- pH-controlled stability assays : Monitor degradation kinetics in buffers ranging from pH 2.0 (simulating gastric fluid) to pH 7.4 (blood), using HPLC to track parent compound depletion .

- Protective group engineering : Introduce electron-withdrawing substituents on the benzylsulfanyl moiety to reduce oxidative ring-opening, as validated in benzimidazole analogs .

- Cryopreservation : Store lyophilized samples at −80°C under argon, based on stability data from sulfonylphenyl methanone derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antiproliferative potencies across cell lines?

- Methodology :

- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72-hour MTT assays) to minimize variability .

- Control for efflux pumps : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in multidrug-resistant cell lines to isolate intrinsic cytotoxicity .

- Cross-validate with orthogonal assays : Compare ATP-based luminescence (CellTiter-Glo) and caspase-3/7 activation (Apoptosis ELISA) to confirm mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.